4-(3-Aminopropoxy)benzonitrile

Description

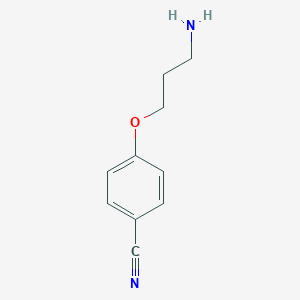

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQULJYGPHOTSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554533 |

Source

|

| Record name | 4-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116753-55-0 |

Source

|

| Record name | 4-(3-Aminopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(3-Aminopropoxy)benzonitrile: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminopropoxy)benzonitrile, identified by the CAS number 116753-55-0 , is a bifunctional organic molecule that has emerged as a valuable building block in the field of medicinal chemistry.[1][2][3] Its structure, featuring a terminal primary amine, a flexible propoxy linker, and a cyano-substituted benzene ring, offers multiple points for chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116753-55-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [4] |

| Molecular Weight | 176.22 g/mol | [4] |

| Purity | Typically available at ≥95% | [2] |

| Appearance | Likely a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

Synthesis and Reaction Workflow

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, such as the Williamson ether synthesis followed by the deprotection of a primary amine. This approach offers a high-yielding and straightforward pathway to the target molecule.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-cyanophenol and a suitably protected 3-aminopropanol derivative.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-(3-Phthalimidopropoxy)benzonitrile

-

To a solution of 4-cyanophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add N-(3-bromopropyl)phthalimide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate, 4-(3-phthalimidopropoxy)benzonitrile.

Causality behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the SN2 reaction. Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions. The phthalimide group is a common and robust protecting group for primary amines.

Step 2: Synthesis of this compound

-

Suspend the intermediate, 4-(3-phthalimidopropoxy)benzonitrile (1.0 eq), in a protic solvent such as ethanol.

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Reflux the mixture and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality behind Experimental Choices: Hydrazine hydrate is the standard reagent for the deprotection of phthalimide-protected amines via the Ing-Manske procedure. Ethanol is a suitable solvent that allows for the reaction to be carried out at reflux temperature.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Its bifunctional nature allows for a wide range of chemical transformations, making it a key component in combinatorial chemistry and lead optimization studies.

Role as a Synthetic Intermediate

The primary amine of this compound can undergo a variety of reactions, including:

-

Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

The nitrile group can also be transformed into other functional groups, such as:

-

Carboxylic acid: Through hydrolysis.

-

Amine: Through reduction.

-

Tetrazole: Through reaction with azides, a common bioisostere for carboxylic acids in medicinal chemistry.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Aminobenzonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with care.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its readily modifiable functional groups provide a platform for the synthesis of a wide array of compounds for drug discovery programs. While detailed physicochemical and toxicological data for this specific compound are sparse, its utility as a synthetic intermediate is clear from its commercial availability and the known reactivity of its constituent functional groups. Researchers employing this compound should rely on established principles of organic synthesis and adhere to stringent safety protocols.

References

- Alchem.Pharmtech. CAS 116753-55-0 | this compound.

- PubChem. This compound.

- Enamine. Emerging Building Blocks for Medicinal Chemistry.

- BenchChem.

- BLD Pharm. 116753-55-0 | this compound.

- Dayang Chem. Buy this compound.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(3-Aminopropoxy)benzonitrile

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 4-(3-Aminopropoxy)benzonitrile (CAS No. 116753-55-0).[1][2][3] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions, data from analogous structures, and validated experimental protocols. We will explore the compound's molecular identity, core physical properties, spectroscopic profile, and chemical reactivity. By grounding this analysis in established scientific principles and providing detailed methodologies, this guide serves as a practical resource for the effective utilization of this versatile chemical building block in a laboratory setting.

Introduction: A Bifunctional Building Block

This compound is a bifunctional aromatic compound featuring a nitrile group and a primary aliphatic amine, linked by a propyl ether chain. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The nitrile moiety is a prevalent pharmacophore in modern pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[4][5] Simultaneously, the terminal primary amine provides a reactive handle for derivatization, enabling its incorporation into larger, more complex molecular scaffolds. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from designing reaction conditions and purification strategies to predicting its behavior in biological systems.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 116753-55-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [6] |

| Molecular Weight | 176.22 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | N#Cc1ccc(OCCCN)cc1 | [6] |

| Monoisotopic Mass | 176.09496 Da | [6] |

The structure consists of a para-substituted benzene ring. The nitrile group (-C≡N) is one substituent, and the other is a 3-aminopropoxy group (-O-CH₂-CH₂-CH₂-NH₂), which imparts both flexibility and basicity to the molecule.

Caption: Molecular structure and key functional groups.

Core Physicochemical Properties

The bulk properties of a compound dictate its handling, reactivity, and potential applications. While some experimental data for this specific molecule is sparse in the literature, we can infer many properties from its structure and supplement them with established analytical protocols.

| Property | Value / Prediction | Significance in R&D |

| Physical State | Solid or high-boiling liquid (predicted) | Determines appropriate handling, storage, and dispensing procedures. |

| Melting Point | Data not available; requires experimental determination. | A key indicator of purity; useful for characterization. See Protocol 1 . |

| Boiling Point | Data not available; likely high, requiring vacuum distillation. | Important for purification of liquid samples and assessing thermal stability. |

| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and chlorinated solvents; sparingly soluble in water. | Crucial for selecting appropriate solvents for chemical reactions, purification, and analytical sample preparation. See Protocol 3 . |

| Predicted XlogP | 1.0 | [6] Suggests moderate lipophilicity, a factor in predicting drug-likeness and membrane permeability. |

| pKa (conjugate acid) | ~9-10 (estimated) | Governs the ionization state in solution, affecting solubility, reactivity, and interaction with biological targets. The aminopropoxy group is the primary basic center. |

Spectroscopic and Analytical Profile

Spectroscopy is indispensable for confirming molecular structure and assessing purity. Below is a predicted spectroscopic profile based on the known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of the molecule.

-

¹H NMR: The proton spectrum is expected to show distinct signals:

-

Aromatic Protons: Two doublets in the ~7.0-7.7 ppm range, characteristic of a para-substituted benzene ring. The protons ortho to the nitrile group will be further downfield than those ortho to the ether.

-

Propoxy Chain: Three distinct multiplets: -O-CH₂ - (~4.1 ppm, triplet), -CH₂-CH₂ -CH₂- (~2.1 ppm, quintet), and -CH₂ -NH₂ (~2.9 ppm, triplet).

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework:

-

Aromatic Carbons: Six signals, with the carbon attached to the nitrile group (~104 ppm), the carbon bearing the ether (~162 ppm), and the nitrile carbon itself (~119 ppm) being characteristic.[7]

-

Aliphatic Carbons: Three signals corresponding to the propoxy chain carbons at approximately 65 ppm (-OCH₂), 30 ppm (-CH₂-), and 39 ppm (-CH₂N).

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups.

-

C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ .[8] This is a highly characteristic peak for the nitrile group.

-

N-H Stretch: Two distinct medium-intensity bands in the region of 3300-3500 cm⁻¹ , characteristic of a primary amine.

-

C-O-C Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

Aromatic C-H Stretch: Signals observed just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals observed just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: High-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 177.10224.[6] Other adducts such as [M+Na]⁺ (m/z 199.08418) may also be observed.[6]

-

Key Fragmentation: Electron impact or tandem MS would likely show fragmentation patterns corresponding to the loss of the aminopropyl side chain or cleavage at the ether bond, providing further structural confirmation.

Chemical Reactivity, Stability, and Handling

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional domains. Understanding these relationships is key to planning synthetic routes.

Caption: Structure-Reactivity relationships of the core functional groups.

Stability and Storage

Given the presence of a primary amine, which can be susceptible to oxidation and reaction with atmospheric CO₂, proper storage is essential for maintaining purity.

-

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] Keep in a cool, dry, and dark place to prevent degradation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-aminobenzonitrile and benzonitrile suggest that appropriate precautions are necessary. Nitrile-containing compounds can be toxic.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water.[10] If inhaled or ingested, seek immediate medical attention.[11]

Experimental Methodologies

To ensure scientific integrity, predicted properties must be confirmed by empirical data. The following protocols describe standard methods for characterizing this compound.

Caption: A logical workflow for the physicochemical characterization of the title compound.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is chosen over a traditional melting point apparatus as it provides more comprehensive data, including the onset of melting, the peak melting temperature, and the enthalpy of fusion, which collectively offer a more precise measure of purity.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: The melting point is determined from the resulting thermogram. The peak of the endotherm represents the melting temperature, while the onset temperature is often reported for high-purity substances. The area under the curve is integrated to calculate the enthalpy of fusion. A broad melting peak may indicate the presence of impurities.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Rationale: This protocol ensures unambiguous structural verification. The choice of solvent (DMSO-d₆) is critical as its hygroscopic nature allows for the observation of exchangeable N-H protons, which might otherwise be broadened or absent in other solvents like CDCl₃.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This experiment will require a longer acquisition time due to the lower natural abundance of ¹³C.

-

A DEPT-135 experiment can be run subsequently to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all proton and carbon signals based on their chemical shifts, multiplicities (splitting patterns), and correlations from 2D NMR experiments (e.g., COSY, HSQC) if necessary.

Protocol 3: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

Rationale: The shake-flask method is a globally recognized standard for determining water solubility. It establishes an equilibrium between the solid solute and water, providing a thermodynamically stable solubility value.

-

Preparation: Add an excess amount of the compound to a known volume of deionized water (or a relevant buffer, e.g., PBS at pH 7.4) in a flask. The excess solid is necessary to ensure saturation is reached.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.

-

Phase Separation: After agitation, allow the mixture to stand at the same temperature until the undissolved solid has settled. Centrifuge or filter the solution (using a filter that does not adsorb the compound) to obtain a clear, saturated aqueous solution.

-

Quantification: Accurately dilute an aliquot of the saturated solution. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Conclusion

This compound is a compound of significant interest due to its bifunctional nature, which makes it a valuable synthon for medicinal chemistry and materials science. This guide has detailed its core physicochemical properties, including its molecular structure, predicted spectroscopic profile, and key reactivity patterns. While some physical constants require experimental determination, the provided protocols offer a robust framework for obtaining this data. By understanding these fundamental characteristics, researchers can unlock the full potential of this versatile molecule in their synthetic and developmental endeavors.

References

-

PrepChem. (n.d.). Synthesis of 4-(3-aminopropyl)benzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Amino-3-hydroxybenzonitrile. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

Chem-Impex. (n.d.). Properties of substance: benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT-IR absorption.... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12N2O). Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

-

BMRB. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-amino-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from [Link]

-

PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

SEDICI. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 116753-55-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 116753-55-0|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 785760-03-4|3-(3-Aminopropoxy)benzonitrile|BLD Pharm [bldpharm.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Spectroscopic data of 4-(3-Aminopropoxy)benzonitrile (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 4-(3-Aminopropoxy)benzonitrile

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for this compound (CAS No: 116753-55-0), a bifunctional molecule of interest in chemical synthesis and drug discovery. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deep, field-tested interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained to provide researchers and drug development professionals with a robust framework for the structural elucidation and quality control of this compound. All interpretations are grounded in authoritative spectroscopic principles and data from reliable chemical databases.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture comprising a p-substituted aromatic ring, a nitrile group, a flexible propyl ether linkage, and a terminal primary amine. This combination of functional groups results in a unique spectroscopic fingerprint, which is essential for its unambiguous identification and characterization.

The following sections will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass spectra, correlating specific signals and absorptions to the numbered atoms in the structure below.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of readily available public experimental spectra for this specific molecule, the following analysis is an expert interpretation based on established chemical shift principles and data from analogous compounds, such as 4-alkoxybenzonitriles.[3][4]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show four distinct regions: the aromatic region, the deshielded methylene protons of the propoxy chain, the central methylene group, and the terminal aminomethylene group.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| H-2, H-6 | ~ 7.60 | Doublet (d) | 2H | J ≈ 8.8 Hz | These protons are ortho to the electron-withdrawing nitrile group, resulting in significant deshielding. They appear as a clean doublet due to coupling with H-3 and H-5. |

| H-3, H-5 | ~ 6.95 | Doublet (d) | 2H | J ≈ 8.8 Hz | These protons are ortho to the electron-donating alkoxy group, which shields them, shifting them upfield. Their coupling to H-2 and H-6 results in a corresponding doublet. |

| H-a | ~ 4.10 | Triplet (t) | 2H | J ≈ 6.5 Hz | This methylene group is directly attached to the electronegative oxygen atom of the ether, causing a strong deshielding effect and a downfield shift. It is split into a triplet by the adjacent H-b protons. |

| H-c | ~ 2.95 | Triplet (t) | 2H | J ≈ 6.8 Hz | Attached to the nitrogen of the primary amine, these protons are moderately deshielded. The adjacent H-b protons split this signal into a triplet. |

| H-b | ~ 2.05 | Quintet / Multiplet | 2H | J ≈ 6.6 Hz | This central methylene group is coupled to both H-a and H-c. The resulting overlapping triplets create a more complex multiplet, often appearing as a quintet. |

| -NH₂ | ~ 1.5 (variable) | Broad Singlet | 2H | - | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, reflecting the molecular symmetry.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C-4 | ~ 162.5 | The carbon atom directly attached to the ether oxygen is significantly deshielded and appears furthest downfield in the aromatic region. |

| C-2, C-6 | ~ 134.0 | Aromatic carbons ortho to the nitrile group are deshielded and appear downfield. |

| C-N (Nitrile) | ~ 119.0 | The nitrile carbon itself has a characteristic chemical shift in this region. |

| C-3, C-5 | ~ 115.0 | Aromatic carbons ortho to the alkoxy group are shielded and appear upfield. |

| C-1 | ~ 104.0 | The quaternary carbon to which the nitrile is attached (ipso-carbon) is significantly shielded by the para-alkoxy group. |

| C-a | ~ 66.0 | The carbon atom bonded to the ether oxygen is the most deshielded of the aliphatic carbons. |

| C-c | ~ 39.5 | The carbon atom bonded to the amine nitrogen is less deshielded than C-a. |

| C-b | ~ 30.0 | The central methylene carbon is the most shielded of the propoxy chain carbons. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A higher number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) with an exponential window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The spectrum is a superposition of the characteristic vibrations of the nitrile, amine, ether, and aromatic moieties.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3250 | Medium, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Ar-H |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch | -CH₂- |

| ~ 2225 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| ~ 1605, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1600 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene |

Expert Insights: The most diagnostic peak in the IR spectrum is the strong and sharp absorption around 2225 cm⁻¹, which is highly characteristic of the nitrile functional group. The presence of a broad absorption in the 3400-3250 cm⁻¹ region is indicative of the N-H stretches of the primary amine, while the strong band around 1250 cm⁻¹ confirms the aryl-alkyl ether linkage.

Standard Protocol for FT-IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction and ATR correction to generate the final absorbance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Molecular Ion and Predicted Adducts

For a compound with amine functionality, Electrospray Ionization (ESI) in positive ion mode is highly effective.

-

Monoisotopic Mass: 176.0950 g/mol [2]

-

Predicted [M+H]⁺: 177.1022 m/z[2]

-

Predicted [M+Na]⁺: 199.0842 m/z[2]

Expert Insights: The protonated molecular ion ([M+H]⁺) at m/z 177 is expected to be the base peak or a very prominent peak in the ESI-MS spectrum. The presence of an odd molecular weight for the [M+H]⁺ ion is consistent with the Nitrogen Rule, as the neutral molecule contains two nitrogen atoms.

Plausible Fragmentation Pathways (EI/CID)

Under higher energy conditions such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule will fragment in predictable ways.

-

α-Cleavage: The most favorable fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical from the propyl chain, leading to a fragment at m/z 147 .

-

Benzylic/Ether Cleavage: Cleavage of the bond between the ether oxygen and the propyl chain is also a likely pathway. This can lead to two characteristic fragments:

-

A fragment corresponding to the aminopropoxy cation at m/z 74 .

-

A fragment corresponding to the 4-cyanophenoxy radical cation at m/z 120 .

-

-

Loss of Ammonia: Fragmentation can also be initiated by the loss of ammonia (NH₃) from the protonated molecular ion, leading to a fragment at m/z 160 .

Standard Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Key ESI source parameters include a capillary voltage of ~3.5 kV, a source temperature of ~120 °C, and a desolvation gas flow of ~8 L/min.

-

Fragmentation (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 177) in the first mass analyzer and fragmenting it in a collision cell with argon or nitrogen gas.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not a linear process but an integrated workflow where data from each technique validates the others.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust signature for this compound. The predicted ¹H and ¹³C NMR spectra define the precise proton and carbon environments, particularly the diagnostic shifts of the propoxy chain and the classic para-substituted pattern of the aromatic ring. FT-IR spectroscopy serves as a rapid and definitive method to confirm the presence of the key nitrile, primary amine, and aryl ether functional groups. Finally, mass spectrometry anchors the identification by confirming the molecular weight and providing predictable fragmentation patterns that are consistent with the proposed structure. Together, these techniques offer a self-validating system for the unambiguous characterization of this compound, ensuring its identity and purity in research and development settings.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026, from [Link]

-

Czajkowski, M., et al. (2023). Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chemexper. (n.d.). 13 Carbon NMR. Retrieved January 14, 2026, from [Link]

- De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.

-

ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis).... Retrieved January 14, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Retrieved January 14, 2026, from [Link]articles/PMC8625907/)

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum Interpretation of 4-(3-Aminopropoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into molecular structure. This guide offers a detailed analysis of the Proton (¹H) NMR spectrum of 4-(3-Aminopropoxy)benzonitrile, a compound of interest in medicinal chemistry and materials science. By dissecting the spectrum, we will elucidate the structural information encoded within the chemical shifts, coupling constants, and signal multiplicities. This document serves as a practical reference for researchers, enabling accurate and efficient spectral interpretation for this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a comprehensive picture of a molecule's carbon-hydrogen framework.[1] For professionals in drug development and materials science, confirming the structure of newly synthesized compounds is a critical step. This compound (C₁₀H₁₂N₂O) is a bifunctional molecule featuring a benzonitrile moiety and an aminopropoxy chain, making it a versatile building block.[2][3] Accurate interpretation of its ¹H NMR spectrum is paramount for verifying its synthesis and purity.

This guide will deconstruct the ¹H NMR spectrum of this compound, providing a rationale for the assignment of each signal. We will explore the theoretical underpinnings of chemical shifts and spin-spin coupling, grounding the interpretation in fundamental principles of NMR spectroscopy.[4][5]

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule.

Diagram: Molecular Structure of this compound with Proton Labeling.

Caption: Labeled proton environments in this compound.

The molecule possesses the following distinct proton groups:

-

-CH₂- (a): The methylene group adjacent to the amino group.

-

-CH₂- (b): The central methylene group of the propoxy chain.

-

-CH₂- (c): The methylene group attached to the oxygen atom.

-

-NH₂ (d): The primary amine protons.

-

Aromatic Protons (e): Two protons on the benzene ring ortho to the propoxy group.

-

Aromatic Protons (f): Two protons on the benzene ring ortho to the nitrile group.

Detailed ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound will exhibit signals corresponding to each of the labeled proton environments. The chemical shift (δ), multiplicity, and integration of each signal provide the necessary clues for its assignment.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of the spectrum is characterized by signals from the protons on the benzene ring.[6] The electron-donating propoxy group and the electron-withdrawing nitrile group exert opposing effects on the electron density of the ring, leading to distinct chemical shifts for the ortho and meta protons.

-

Aromatic Protons (f) - Doublet at ~δ 7.6 ppm: The two protons ortho to the electron-withdrawing cyano group are deshielded and thus resonate at a higher chemical shift (downfield).[7][8] Due to coupling with the adjacent protons (e), this signal appears as a doublet. The typical ortho coupling constant (³J) in benzene rings is 7-10 Hz.[9][10]

-

Aromatic Protons (e) - Doublet at ~δ 6.9 ppm: Conversely, the two protons ortho to the electron-donating propoxy group are shielded, causing them to appear at a lower chemical shift (upfield). This signal also appears as a doublet due to coupling with protons (f).

Aliphatic Region (δ 1.5-4.5 ppm)

The aliphatic region contains signals from the three methylene groups of the propoxy chain and the amine group.

-

-CH₂- (c) - Triplet at ~δ 4.1 ppm: The methylene group directly attached to the oxygen atom is significantly deshielded by the electronegative oxygen. Its signal appears as a triplet due to coupling with the adjacent methylene protons (b).

-

-CH₂- (a) - Triplet at ~δ 2.8 ppm: The methylene group adjacent to the nitrogen atom is also deshielded, though to a lesser extent than (c). It appears as a triplet due to coupling with the neighboring methylene protons (b).

-

-CH₂- (b) - Quintet (or Multiplet) at ~δ 2.0 ppm: This central methylene group is coupled to both adjacent methylene groups (a and c). According to the n+1 rule, if the coupling constants are similar, the signal will appear as a quintet (2+2+1). In practice, it may appear as a more complex multiplet.

-

-NH₂ (d) - Singlet at ~δ 1.5 ppm (variable): The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.[11] These protons often do not couple with adjacent protons due to rapid exchange, resulting in a broad singlet. The integration of this signal corresponds to two protons.

Summary of ¹H NMR Data

| Signal Label | Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| f | Aromatic CH (ortho to -CN) | ~7.6 | Doublet (d) | 2H | ~8-9 |

| e | Aromatic CH (ortho to -O) | ~6.9 | Doublet (d) | 2H | ~8-9 |

| c | -O-CH₂ -CH₂-CH₂-NH₂ | ~4.1 | Triplet (t) | 2H | ~6-7 |

| a | -O-CH₂-CH₂-CH₂ -NH₂ | ~2.8 | Triplet (t) | 2H | ~6-7 |

| b | -O-CH₂-CH₂ -CH₂-NH₂ | ~2.0 | Quintet (quin) | 2H | ~6-7 |

| d | -NH₂ | ~1.5 (variable) | Singlet (s, broad) | 2H | N/A |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Achieving a well-resolved ¹H NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup.[12][13]

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[14]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[15][16] Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[15][16]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4][6]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[13]

-

Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR, 8 to 16 scans are typically sufficient.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.[4]

-

Analyze the peak multiplicities and measure the coupling constants.

-

Diagram: ¹H NMR Acquisition and Processing Workflow.

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The distinct signals for the aromatic and aliphatic protons, with their characteristic chemical shifts and coupling patterns, allow for unambiguous assignment and structural confirmation. This guide provides a comprehensive framework for this analysis, serving as a valuable resource for scientists engaged in the synthesis and characterization of this and analogous compounds.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

-

AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(3-aminopropyl)benzonitrile. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12N2O). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. In NMR Spectroscopy. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

University of Wisconsin-Madison. (n.d.). ¹H NMR Coupling Constants. In Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (2011, August). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. PubChemLite - this compound (C10H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. acdlabs.com [acdlabs.com]

- 5. azooptics.com [azooptics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. organomation.com [organomation.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. scribd.com [scribd.com]

- 15. sites.bu.edu [sites.bu.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

Potential mechanism of action of aminopropoxybenzonitrile derivatives

An In-Depth Technical Guide to the Potential Mechanisms of Action of Aminopropoxybenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopropoxybenzonitrile scaffold represents a versatile and promising platform in medicinal chemistry, giving rise to derivatives with a wide array of potential therapeutic applications. This technical guide synthesizes current understanding and provides a forward-looking perspective on the potential mechanisms of action for this class of compounds. Rather than presenting a single, definitive pathway, this document explores the most probable molecular targets and signaling cascades based on the rich pharmacology of structurally related molecules. We will delve into enzyme inhibition, ion channel modulation, and other potential interactions, providing not just theoretical frameworks but also actionable experimental protocols for researchers seeking to elucidate the precise mechanism of their novel aminopropoxybenzonitrile derivatives. This guide is designed to be a foundational resource, fostering a deeper understanding of this chemical space and empowering the rational design of next-generation therapeutics.

Introduction: The Aminopropoxybenzonitrile Scaffold as a Privileged Structure

In the landscape of drug discovery, "privileged structures" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The aminopropoxybenzonitrile core, which features a flexible aminopropoxy chain and a reactive benzonitrile group, embodies this concept. The diverse biological activities reported for compounds sharing these structural motifs—ranging from anticancer to neuroprotective effects—suggest that this scaffold can be tailored to interact with a variety of protein families.

The nitrile group, in particular, is a well-established pharmacophore that can participate in hydrogen bonding, dipole-dipole interactions, and even covalent bond formation, making it a key feature for potent and selective enzyme inhibition[1]. The aminopropoxy linker provides both flexibility and hydrogen bonding capabilities, allowing for optimal positioning within a binding pocket. This guide will deconstruct the potential pharmacology of this scaffold by examining its most likely molecular targets.

Potential Mechanism I: Enzyme Inhibition

A primary hypothesized mechanism of action for aminopropoxybenzonitrile derivatives is the inhibition of various enzyme families. This is strongly supported by the chemical nature of the nitrile group and the numerous examples of related nitrile-containing compounds acting as potent enzyme inhibitors.

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several classes of aromatic amide and aminopyridine derivatives have been successfully developed as kinase inhibitors[2][3][4]. The aminopropoxybenzonitrile scaffold can be envisioned to fit within the ATP-binding pocket of many kinases, with the benzonitrile moiety potentially forming key interactions with the hinge region.

Derivatives could potentially target a range of kinases, including:

-

Tyrosine Kinases: Such as BCR-ABL in chronic myeloid leukemia or Bruton's Tyrosine Kinase (BTK) in B-cell malignancies[2][3].

-

Serine/Threonine Kinases: Involved in various inflammatory and metabolic pathways.

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Other Enzyme Targets

Beyond kinases, the structural features of aminopropoxybenzonitrile derivatives suggest other potential enzyme targets:

-

Proteasome: Phenoxypropanolamine derivatives have been shown to selectively inhibit subunits of the 20S proteasome, a key regulator of protein degradation[5]. The aminopropoxy moiety is a key structural feature in this interaction.

-

Inflammasomes: Derivatives of common anti-inflammatory drugs have been modified to inhibit the NLRP3 inflammasome, a key component of the innate immune response[6].

-

Dipeptidyl Peptidase (DPP): Amino nitriles are a known class of reversible inhibitors for DPP IV, a target in type 2 diabetes[1]. Benzimidazole derivatives have also been shown to inhibit DPP III[7].

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a robust method for determining the IC50 value of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the kinase activity is inhibited, the amount of ADP produced decreases, leading to a decrease in the luminescent signal.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate and cofactors

-

Aminopropoxybenzonitrile derivative (test compound) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the aminopropoxybenzonitrile derivative in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

Add 5 µL of kinase reaction buffer containing ATP and the specific substrate to each well.

-

Add 1 µL of the diluted test compound to the appropriate wells. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

-

Initiate the reaction by adding 4 µL of the purified kinase. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data to the "no compound" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Potential Mechanism II: Ion Channel Modulation

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane, making them critical for neuronal excitability, muscle contraction, and other physiological processes[8][9]. The aminopropoxy group is a common feature in many local anesthetics and other ion channel modulators.

Voltage-Gated Sodium Channel Blockade

Local anesthetics often contain an aromatic group connected via a linker to an amine. Aminopropoxybenzonitrile derivatives share this general structure. Studies on related compounds, such as n-butyl-p-aminobenzoate, have demonstrated concentration-dependent inhibition of voltage-gated sodium channels (Nav), particularly those involved in nociception (e.g., Nav1.7 and Nav1.8)[10]. This suggests a plausible mechanism for analgesic effects.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New aminopyrimidine derivatives as inhibitors of the TAM family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome β1 and β5 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editorial: Channel Modulation in Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Aminopropoxy)benzonitrile Kinase Binding

Abstract

The targeting of protein kinases has become a cornerstone of modern therapeutic development, particularly in oncology.[1][2][3] The vastness of the human kinome, however, presents a significant challenge in developing selective inhibitors.[4] In silico modeling techniques offer a powerful, resource-efficient paradigm for navigating this complexity, enabling the prediction and analysis of molecular interactions that govern inhibitor potency and selectivity.[1][5] This guide provides a comprehensive, technically-focused walkthrough for modeling the binding of 4-(3-Aminopropoxy)benzonitrile, a representative small molecule scaffold, to a target kinase. We will dissect the entire workflow, from initial target selection and system preparation to advanced molecular dynamics simulations and binding free energy calculations, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Kinase Inhibition Modeling

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1][3] Small molecule inhibitors that target the ATP-binding site are a major class of approved drugs.[2][4] The compound this compound represents a chemical scaffold with functionalities—a nitrile group and a flexible aminopropoxy chain—that can be exploited to form key interactions within a kinase active site. While its specific kinase targets are not broadly documented in public literature, its structure is analogous to fragments found in known kinase inhibitors.[6][7]

Computer-Aided Drug Design (CADD) provides an indispensable toolkit for exploring the potential of such molecules.[2] Structure-based drug design (SBDD), which relies on the 3D structure of the target protein, allows us to:

-

Predict binding poses and identify key intermolecular interactions.[5]

-

Estimate binding affinity to rank potential inhibitors.

-

Understand the dynamic nature of the protein-ligand complex.[5]

-

Guide the rational design of more potent and selective analogs.

This guide will follow a logical, field-proven workflow, providing both the "how" and the "why" for each step.

Foundational Workflow: A Multi-Stage Approach to Binding Prediction

A robust in silico analysis is not a single experiment but a multi-stage cascade. Each subsequent step builds upon the last, increasing in computational cost and predictive accuracy. Our workflow is designed to efficiently filter and refine our understanding of the binding event.

Caption: High-level workflow for in silico kinase binding analysis.

Phase 1: System Preparation - The Bedrock of Accurate Modeling

Garbage in, garbage out. This axiom is paramount in computational modeling. The quality of your initial structures directly dictates the reliability of all downstream results.

Target Selection and Structure Acquisition

-

Rationale: The first step is to identify a relevant kinase target. This could be based on experimental screening data or literature suggesting a link to a disease of interest. For this guide, we will hypothetically select Epidermal Growth Factor Receptor (EGFR) kinase , a well-studied target in oncology.[8]

-

Protocol:

-

Navigate to the Protein Data Bank (PDB).[9]

-

Search for a high-resolution (< 2.5 Å) crystal structure of human EGFR kinase domain in complex with a small molecule inhibitor. A good choice is PDB ID: 3CS9 , which shows EGFR in complex with Nilotinib.[9]

-

Download the structure in PDB format. The presence of a co-crystallized ligand is crucial for validating our docking protocol later.[10][11][12]

-

Protein Preparation

-

Rationale: Raw PDB files are not immediately ready for simulation. They often contain non-essential molecules (e.g., crystallization agents, excess water) and lack hydrogen atoms, which are critical for defining the correct hydrogen-bonding network and electrostatics.[13][14]

-

Protocol using PDB2PQR:

-

Cleanup: Manually open the PDB file in a text editor or molecular viewer (e.g., UCSF Chimera, PyMOL) and remove all non-protein, non-cofactor molecules such as waters, ions, and crystallization agents.[13][14] For now, also remove the co-crystallized ligand (we will use it separately).

-

Protonation and Repair: Use a tool like the PDB2PQR server.[15][16][17] This server intelligently adds hydrogen atoms, repairs missing heavy atoms in sidechains, and optimizes the hydrogen-bonding network by flipping relevant Asn, Gln, and His sidechains.[17]

-

Settings:

-

Output: Download the resulting PQR file. This file now contains coordinates, partial charges (Q), and atomic radii (R), essential for the subsequent steps.

-

Ligand Preparation and Parameterization

-

Rationale: The ligand, this compound, must also be prepared. This involves generating a 3D conformation, assigning correct atom types and partial charges, and defining its bond, angle, and dihedral parameters. This process, known as parameterization, is critical for the simulation's force field to accurately describe the ligand's energetics and behavior.[19][20] We will use the CHARMM General Force Field (CGenFF), which is specifically designed for drug-like molecules.[19][21][22]

-

Protocol:

-

3D Structure Generation:

-

Draw the 2D structure of this compound using software like MarvinSketch or ChemDraw.

-

Convert the 2D structure to 3D and perform an initial energy minimization using a tool like Open Babel.[23]

-

Save the structure in .mol2 format.

-

-

Parameterization via CGenFF Server:

-

Conversion for GROMACS:

-

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[3] It uses a search algorithm to explore possible conformations and a scoring function to rank them.[3]

Protocol Validation: A Critical Self-Check

-

Rationale: Before docking our novel compound, we must prove that our chosen docking software and settings can reliably reproduce a known binding pose.[10][25] This is achieved by "re-docking" the co-crystallized ligand (Nilotinib from 3CS9) back into the receptor. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose.[12]

-

Protocol using AutoDock Vina:

-

Preparation: Prepare the receptor (3CS9 PQR file) and the extracted Nilotinib ligand using AutoDock Tools (ADT), which converts them to the required .pdbqt format.[26]

-

Grid Box Definition: Define a search space (a "grid box") that encompasses the entire active site, centered on the position of the co-crystallized ligand.[18]

-

Docking: Run AutoDock Vina.

-

Analysis: Superimpose the top-ranked docked pose of Nilotinib onto the original crystal structure. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[25]

-

Docking of this compound

-

Protocol:

-

Preparation: Convert the prepared 3D structure of this compound to .pdbqt format using ADT.

-

Docking: Use the exact same validated protocol (receptor file, grid box parameters) to dock this compound into the EGFR active site.

-

Analysis:

-

Examine the top-scoring poses. The docking score provides an estimate of binding affinity (e.g., in kcal/mol).

-

Visualize the top pose to identify key interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The nitrile and amino groups are prime candidates for forming hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors.[27][28]

-

-

| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) |

| Nilotinib (Re-docked) | -11.5 | Met341, Thr315 |

| This compound | -7.8 | Met341 |

Table 1: Representative docking results. Scores and interactions are hypothetical for illustrative purposes.

Phase 3: Molecular Dynamics - Capturing the Dynamic Reality

Docking provides a static snapshot. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much deeper understanding of the complex's stability and interactions.[5][29]

Caption: Workflow for setting up an MD simulation system.

MD Simulation Protocol (using GROMACS)

-

System Building:

-

Complex: Combine the coordinate files of the prepared EGFR protein and the best-docked pose of this compound.[21][30]

-

Topology: Modify the GROMACS topology file (.top) to include the ligand's parameter file (.itp).[21]

-

Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[24]

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between atoms in the initial setup.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. The position restraints are typically weakened or removed in stages.

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals.

Trajectory Analysis

-

Rationale: The raw MD trajectory is a massive file of atomic coordinates. We need to analyze it to extract meaningful biophysical insights.

-

Key Metrics:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time. High RMSF values indicate flexible regions of the protein.

-

Hydrogen Bond Analysis: Track the formation and lifetime of specific hydrogen bonds between the ligand and protein throughout the simulation.

-

| Metric | Observation | Interpretation |

| Ligand RMSD | Stable plateau around 1.5 Å after 10 ns | The ligand remains stably bound in the predicted pose. |

| Protein Backbone RMSD | Stable plateau around 2.0 Å after 5 ns | The overall protein structure is stable. |

| H-Bonds (Ligand-Met341) | Occupancy > 80% | The key hinge-region hydrogen bond is persistent and stable. |

Table 2: Representative MD simulation analysis. Values are hypothetical.

Phase 4: Binding Free Energy Calculation

While docking scores provide a rough ranking, methods like MM/PBSA and MM/GBSA offer a more accurate estimation of binding free energy by averaging over multiple snapshots from an MD trajectory.[31][32][33]

-

Rationale: The Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PBSA or MM/GBSA) method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[31][33] It provides a valuable balance between accuracy and computational cost.[33]

-

Protocol:

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

-

Molecular Mechanics Energy (bonds, angles, van der Waals, electrostatics).

-

Polar Solvation Energy (calculated via Poisson-Boltzmann or Generalized Born models).

-

Nonpolar Solvation Energy (typically estimated from the solvent-accessible surface area, SASA).

-

-

ΔG Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

Per-Residue Decomposition: A powerful feature of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues.[33] This pinpoints the specific "hotspot" residues that are most critical for binding.

Conclusion and Authoritative Grounding

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of a novel small molecule, this compound, with a target kinase. By progressing from system preparation through docking, MD simulation, and free energy calculations, we can build a detailed, dynamic picture of the binding event. Each step incorporates essential validation and analysis checks to ensure the trustworthiness of the results. The insights gained from such a study—identifying key binding interactions, confirming pose stability, and quantifying energetic contributions—provide an authoritative foundation for guiding further experimental validation and the rational, structure-based design of the next generation of kinase inhibitors.[1][27]

References

-

Nikolic, K., Agbaba, D. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

-

The Amber Molecular Dynamics Website. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

-

MaddyList. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]

-

Open Free Energy. (Date not specified). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. [Link]

-

ResearchGate. (2015). How can I validate a docking protocol?. [Link]

-

In silico Methods. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. [Link]

-

CD ComputaBio. (Date not specified). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

-

Scribd. (Date not specified). MM/PBSA Free Energy Calculation Guide. [Link]

-

Protocols.io. (2024). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. [Link]

-

ResearchGate. (2007). In Silico Design of Protein Kinase Inhibitors: Successes and Failures. [Link]

-

Peng's Lab, University of New Orleans. (Date not specified). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

-

National Institutes of Health (NIH). (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

-

National Institutes of Health (NIH). (Date not specified). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

-

Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors. [Link]

-

National Institutes of Health (NIH). (Date not specified). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. [Link]

-

ResearchGate. (2023). (PDF) Validation of Docking Methodology (Redocking). [Link]

-

National Institutes of Health (NIH). (Date not specified). PDB2PQR: expanding and upgrading automated preparation of biomolecular structures for molecular simulations. [Link]

-

Neurosnap. (Date not specified). Use PDB2PQR Online. [Link]

-

Angelo Raymond Rossi. (Date not specified). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

YouTube. (2024). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. [Link]

-

ACS Publications. (Date not specified). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. [Link]

-

Ligandbook. (Date not specified). Ligandbook (release) - Resources. [Link]

-

MD Tutorials. (Date not specified). Protein-Ligand Complex. [Link]

-

YouTube. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

-

Deepak Shilkar. (2023). Ligand parameterization in GROMACS. [Link]

-

SilcsBio. (Date not specified). CHARMM General Force Field (CGenFF). [Link]

-

University of Catania. (Date not specified). Molecular Docking Tutorial. [Link]

-

Frontiers. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

-

ScotChem. (Date not specified). 6. Preparing the protein and ligand for docking. [Link]

-

PDB2PQR Documentation. (2006). PDB2PQR User Guide. [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

Galaxy Training. (2019). Protein-ligand docking. [Link]

-

MDPI. (Date not specified). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

National Institutes of Health (NIH). (Date not specified). The target landscape of clinical kinase drugs. [Link]

-

National Institutes of Health (NIH). (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]

Sources

- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. researchgate.net [researchgate.net]